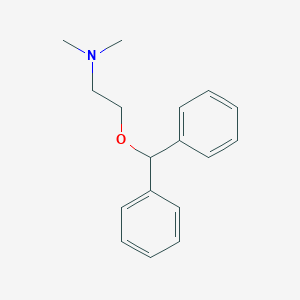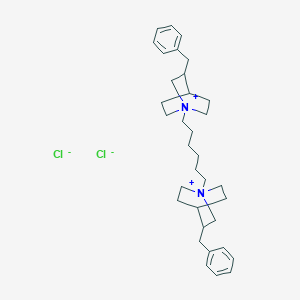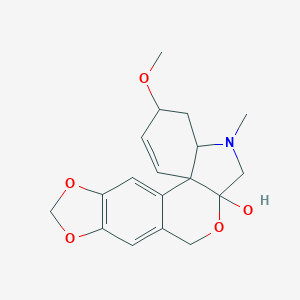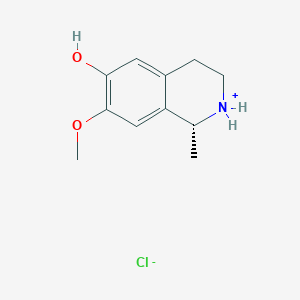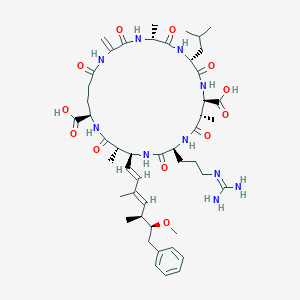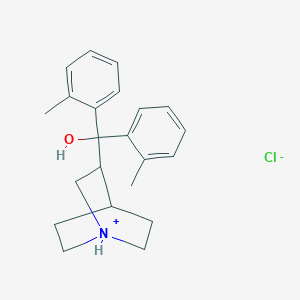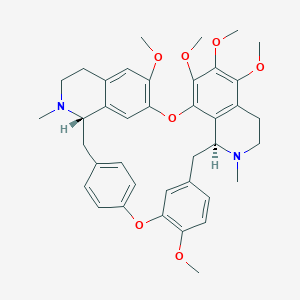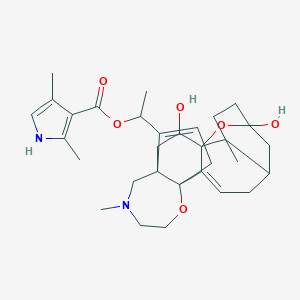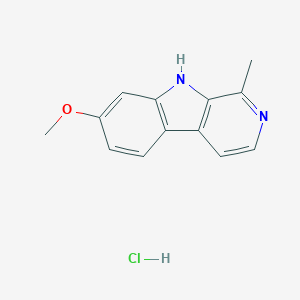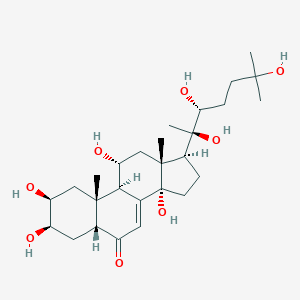
Turkesterone
Vue d'ensemble
Description
Turkesterone is a phytoecdysteroid possessing significant biological activity, related to the insect steroid hormone 20-hydroxyecdysone. Its molecular structure is characterized by an 11α-hydroxyl group, making it an analogue of these steroid hormones and suggesting its potential interaction with ecdysteroid receptors (Dinan et al., 2003).
Synthesis Analysis
Turkesterone's synthesis involves regioselective processes to produce 11α-acyl derivatives. These derivatives have been synthesized to explore their biological activity, particularly their interaction with the ecdysteroid receptor. The synthesis process includes utilizing NMR and mass spectrometry for structural determination and HPLC for purity verification (Dinan et al., 2003).
Molecular Structure Analysis
The molecular structure of Turkesterone and its derivatives is complex, featuring a steroid nucleus with an 11α-hydroxyl group. The regioselective synthesis of 11α-acyl derivatives has helped in understanding the spatial arrangement and potential for receptor binding, crucial for its biological activity. The structural analysis is based on comprehensive spectroscopic methods, including NMR and mass spectrometry (Dinan et al., 2003).
Chemical Reactions and Properties
Turkesterone's chemical properties, particularly its reactions and interactions with the ecdysteroid receptor, are influenced by its molecular structure. The synthesis of 11α-acyl derivatives indicates a significant retention of biological activity, which varies with the chain length of the acyl group. This variability suggests specific chemical interactions at play within the receptor's ligand-binding domain (Dinan et al., 2003).
Physical Properties Analysis
The physical properties of Turkesterone, such as solubility, melting point, and crystalline structure, are essential for its extraction and purification from plant sources. While detailed information on these physical properties is scarce, high-performance liquid chromatography (HPLC) methods have been developed for its identification and quantification in dietary supplements, indicating its stability and solubility characteristics suitable for such analysis (Todorova et al., 2023).
Applications De Recherche Scientifique
Turkesterone is a phytoecdysteroid possessing an 11α-hydroxyl group. It is an analogue of the insect steroid hormone 20-hydroxyecdysone . Here are a couple of applications of Turkesterone:
-
Insect Science
- Turkesterone is used in the field of insect science .
- It is used in the synthesis of 11α-acyl derivatives .
- The methods of application involve regioselective synthesis of a series of turkesterone 11α-acyl derivatives .
- The results show that the 11α-acyl derivatives retain a significant amount of biological activity relative to the parent ecdysteroid .
-
Health and Wellness
- Turkesterone is used in the health and wellness community .
- It is derived from the Ajuga turkestanica plant native to Central Asia .
- Turkesterone is proposed to play a role in potentially augmenting physical strength, energy metabolism, and maybe influencing our longevity .
- Preliminary findings suggest that Turkesterone might have a role in optimizing how our cells’ powerhouses - the mitochondria - function .
-
Bodybuilding and Fitness
- Turkesterone is popular in the bodybuilding and fitness community .
- It is known for having performance-enhancing abilities .
- Turkesterone speeds up and increases lean muscle growth by boosting muscle protein synthesis (MPS), the metabolic process responsible for changing skeletal muscle mass in response to resistance training .
- It achieves increased MPS by optimizing the mRNA translation process and skyrocketing leucine uptake into the muscle cells .
-
Fat Loss
-
Endurance and Recovery
-
Cognitive Function
-
Adaptogenic Properties
- Turkesterone is considered an adaptogen .
- Adaptogens are substances that help the body adapt to stress and exert a normalizing effect upon bodily processes .
- Turkesterone, being derived from the Ajuga turkestanica plant which is known for its adaptogenic properties, is believed to have similar effects .
-
Hormonal Balance
-
Improved Bioavailability
-
Heart Health
Orientations Futures
Turkesterone has burst into the fitness world with the hype that it’s a natural supplement that’s more effective than anabolic steroids but without all the adverse side effects . There have been multiple studies around turkesterone and the possible uses, but these were done in-vitro or in mice . More human-based studies are required to fully understand its potential benefits and mechanisms of action in human subjects .
Propriétés
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAGDDNVWTLOM-XHZKDPLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Turkesterone | |
CAS RN |
41451-87-0 | |
| Record name | Turkesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Turkesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TURKESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



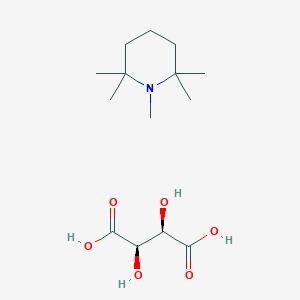
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
